![molecular formula C10H9N3O4 B3416900 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000932-76-2](/img/no-structure.png)
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.05930578 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.0 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Add acetic acid (2 mL) to the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in water (20 mL) and adjust the pH to 7-8 with sodium hydroxide solution.", "Step 3: Heat the mixture to reflux for 4 hours and then cool to room temperature. Filter the solid and wash with water. Dry the product to obtain 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (1.0 g, 70%) as a yellow solid.", "Step 4: Dissolve the product in a mixture of water (10 mL) and hydrogen peroxide (10 mL, 30%) and heat the mixture to reflux for 2 hours. Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry to obtain the final product (0.8 g, 80%) as a yellow solid." ] } | |
CAS No. |
1000932-76-2 |
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-5(8(14)13(2)10(12)17)3-4-6(11-7)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI Key |
ISNFJIYLRSGGKX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



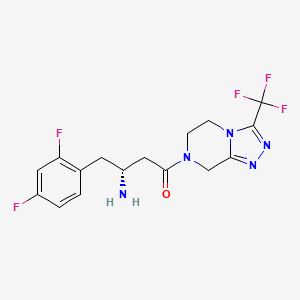

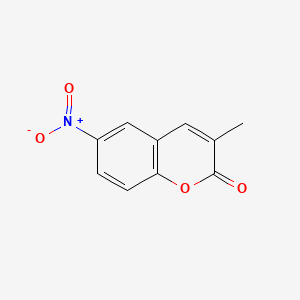
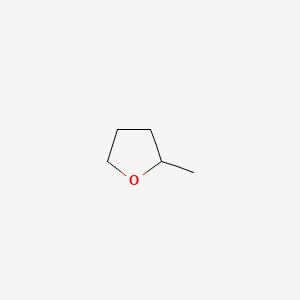
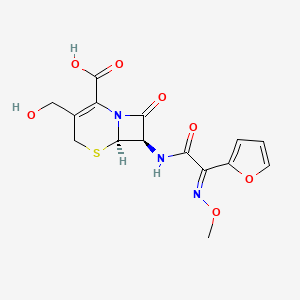
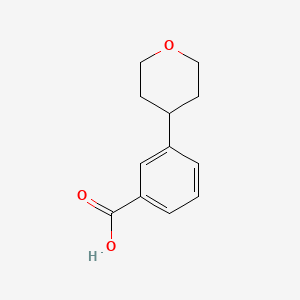
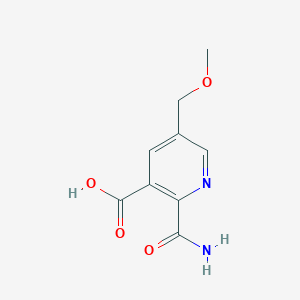
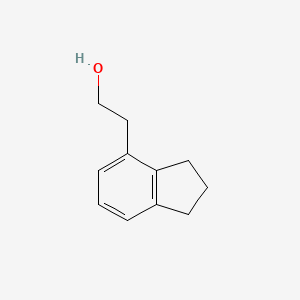
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B3416884.png)
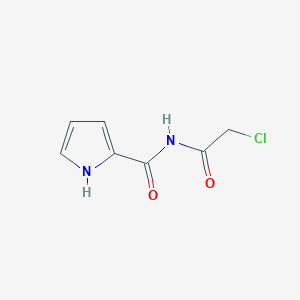
![2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3416898.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)
